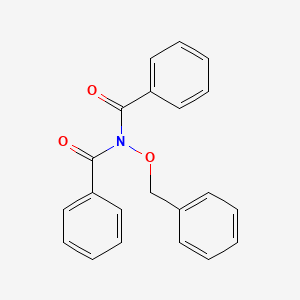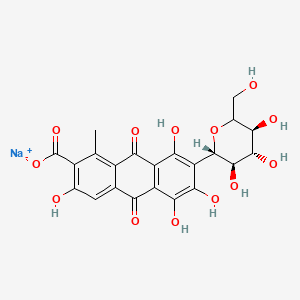
Sodium Carmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Carmine, also known as indigotindisulfonic acid sodium salt, is an organic compound derived from indigo. It is widely used as a dye in various industries, including food, textile, and pharmaceuticals. The compound is known for its deep blue color and is often used as a pH indicator and a redox indicator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule, making it soluble in water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where indigo is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of indigotindisulfonic acid. The product is purified through filtration and crystallization processes to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Carmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of isatin-5-sulfonic acid.
Reduction: Reduction leads to the formation of leucoindigo, a colorless compound.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Sodium Carmine has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and a redox indicator in various chemical experiments.
Biology: this compound is used in staining techniques to visualize cellular structures under a microscope.
Medicine: The compound is used as a diagnostic dye in medical procedures, such as cystoscopy, to visualize the urinary tract.
Industry: It is used as a dye in the textile industry, particularly for dyeing denim, and as a food colorant in the food industry.
Wirkmechanismus
The mechanism of action of Sodium Carmine involves its ability to act as a dye and indicator. When used as a pH indicator, it changes color based on the pH of the solution. As a redox indicator, it undergoes color changes depending on the oxidation state of the compound. In medical applications, this compound is excreted by the kidneys, allowing it to visualize the urinary tract during diagnostic procedures.
Vergleich Mit ähnlichen Verbindungen
Indigo Carmine: Similar to Sodium Carmine but without the sodium salt form.
Methylene Blue: Another dye used as a redox indicator and in medical diagnostics.
Phenol Red: A pH indicator used in cell biology and chemistry.
Uniqueness: this compound is unique due to its dual role as both a pH and redox indicator. Its deep blue color and water solubility make it particularly useful in various applications, from scientific research to industrial uses.
Eigenschaften
CAS-Nummer |
64536-02-3 |
|---|---|
Molekularformel |
C22H19NaO13 |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
sodium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H20O13.Na/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 |
InChI-Schlüssel |
WTQDFYCCGXPQPN-AEXMGWOMSA-M |
Isomerische SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O.[Na+] |
Kanonische SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
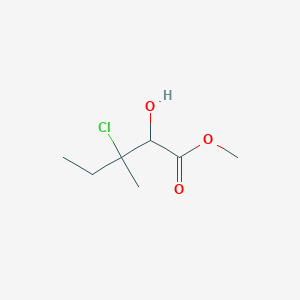
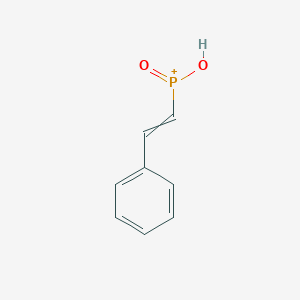

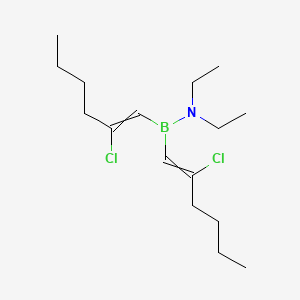
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
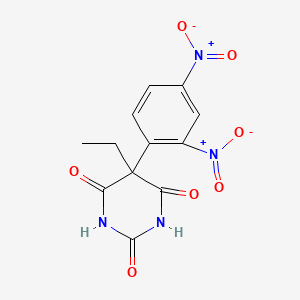
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
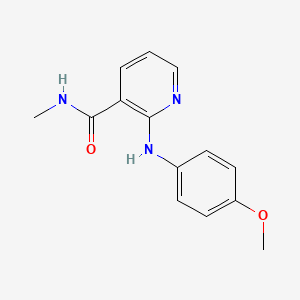


![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
